molecular formula C15H14BrNO4S B2997190 N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922930-61-8

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2997190
CAS No.: 922930-61-8
M. Wt: 384.24
InChI Key: GFBDLWZRCIDWHP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.

    Reduction: Formation of N-phenyl-2-((4-methoxyphenyl)sulfonyl)acetamide.

    Substitution: Formation of N-(3-aminophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.

Scientific Research Applications

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of its activity. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with similar compounds such as:

    N-(3-chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-2-((4-hydroxyphenyl)sulfonyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-21-13-5-7-14(8-6-13)22(19,20)10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBDLWZRCIDWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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